molecular formula C10H14BrN3O3S B6628640 5-Bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine

5-Bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine

Cat. No.: B6628640
M. Wt: 336.21 g/mol
InChI Key: XLCUSBKUCAPCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine, also known as BIPPS, is a chemical compound that has been widely used in scientific research. BIPPS is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

5-Bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine is a potent and selective inhibitor of CK2. CK2 is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). This compound binds to the ATP-binding site of the catalytic subunit of CK2, thereby inhibiting its activity. This compound has been shown to be a competitive inhibitor of CK2, and it has a high affinity for the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration. This compound has also been shown to inhibit the growth of tumor xenografts in mice. In addition, this compound has been shown to inhibit the replication of HIV in vitro, suggesting that it may have potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

5-Bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, and it has been extensively characterized in vitro and in vivo. This compound is also commercially available, making it easy to obtain for lab experiments. However, there are some limitations to the use of this compound. It has been shown to have off-target effects on other kinases, such as Aurora B kinase and PIM1 kinase. In addition, the use of this compound in vivo may be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of 5-Bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine in scientific research. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its efficacy in cancer treatment. In addition, the use of this compound in animal models of disease, such as cancer and Alzheimer's disease, may provide valuable insights into the role of CK2 in these conditions. Finally, the development of more soluble and bioavailable forms of this compound may make it a more attractive candidate for in vivo studies.

Synthesis Methods

The synthesis of 5-Bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine involves several steps, including the preparation of the pyridine-2-amine precursor, the sulfonylation of the pyridine-2-amine, and the bromination of the resulting compound. The final product is obtained by the reaction of the brominated compound with the methoxypyrrolidine amine. The synthesis of this compound has been described in detail in several research papers, and it is a well-established method.

Scientific Research Applications

5-Bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in the regulation of many signaling pathways, including the Wnt, NF-κB, and PI3K/Akt pathways. CK2 has been implicated in the development of several diseases, including cancer, Alzheimer's disease, and HIV infection. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and it has been used to study the role of CK2 in cancer cell proliferation, apoptosis, and migration.

Properties

IUPAC Name

5-bromo-3-(3-methoxypyrrolidin-1-yl)sulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O3S/c1-17-8-2-3-14(6-8)18(15,16)9-4-7(11)5-13-10(9)12/h4-5,8H,2-3,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCUSBKUCAPCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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